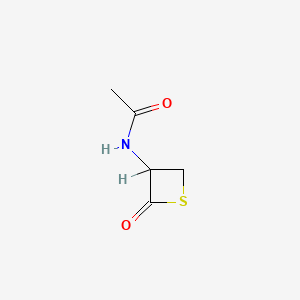
N-(2-Oxothietan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxothietan-3-yl)acetamide is an organic compound with the molecular formula C5H7NO2S It is a derivative of acetamide and contains a thietane ring, which is a four-membered ring with one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxothietan-3-yl)acetamide typically involves the reaction of acetamide with a thietane derivative. One common method is the reaction of acetamide with 2-chloro-3-oxothietane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxothietan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
N-(2-Oxothietan-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Oxothietan-3-yl)acetamide involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in various biochemical pathways, affecting cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-Dimethyl-4-oxo-3-thietanyl)acetamide: This compound has a similar structure but with additional methyl groups on the thietane ring.
N-Acetylcysteine thiolactone: Another related compound with a thietane ring.
Uniqueness
N-(2-Oxothietan-3-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group
Propriétés
Numéro CAS |
52097-76-4 |
|---|---|
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
N-(2-oxothietan-3-yl)acetamide |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)6-4-2-9-5(4)8/h4H,2H2,1H3,(H,6,7) |
Clé InChI |
ARFPSLYPGAOCDK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
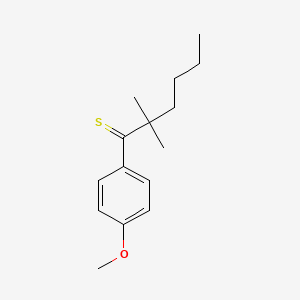


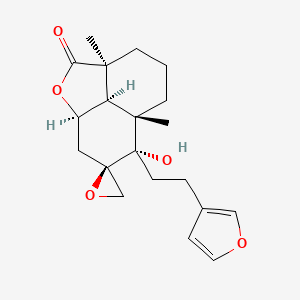
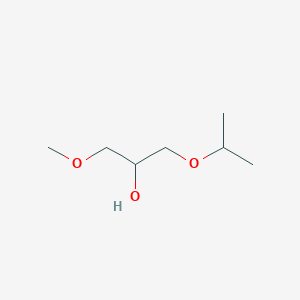
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
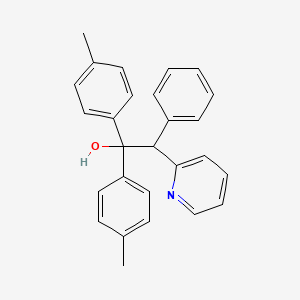
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)

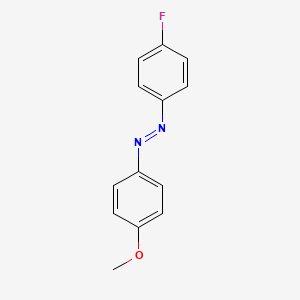
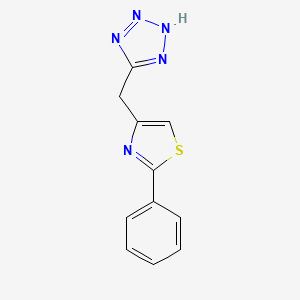
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
